![molecular formula C28H28N4O4 B2529773 7-[(4-benzylpiperazin-1-yl)carbonyl]-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione CAS No. 892277-21-3](/img/no-structure.png)

7-[(4-benzylpiperazin-1-yl)carbonyl]-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

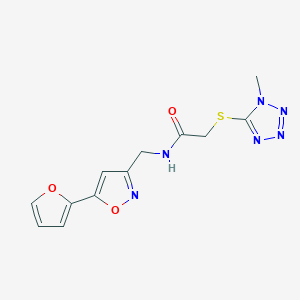

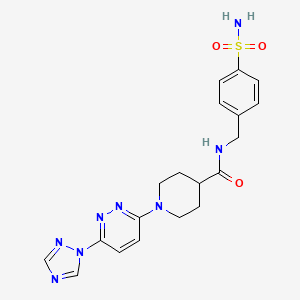

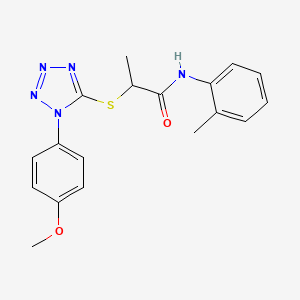

The compound 7-[(4-benzylpiperazin-1-yl)carbonyl]-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione is a derivative of quinazoline-2,4(1H,3H)-dione, which is a key intermediate in the synthesis of several drugs such as Prazosin, Bunazosin, and Doxazosin. These drugs are primarily used in the treatment of hypertension and benign prostatic hyperplasia. The compound features a quinazoline core with a 4-methoxybenzyl group and a 4-benzylpiperazin-1-ylcarbonyl moiety attached to it.

Synthesis Analysis

The synthesis of quinazoline-2,4(1H,3H)-dione derivatives, including the compound of interest, can be achieved through a sustainable chemistry approach. A solvent-free synthesis method has been developed that utilizes carbon dioxide (CO2) and a catalytic amount of base, such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) or DBN (1,5-diazabicyclo[4.3.0]non-5-ene), to obtain these compounds in good to excellent yields. For instance, 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione was synthesized with a 97% yield under these conditions . Another efficient protocol uses cesium carbonate as a catalyst, which also involves carbon dioxide and 2-aminobenzonitriles as starting materials. This method has been shown to be effective, with various reaction parameters such as base, solvent, temperature, CO2 pressure, and reaction time being optimized for the synthesis .

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a quinazoline ring system, which is a bicyclic compound consisting of two fused aromatic rings, benzene and pyrimidine. The methoxybenzyl and benzylpiperazinylcarbonyl substituents are attached at the 3 and 7 positions of the quinazoline core, respectively. These substituents are likely to influence the compound's chemical behavior and biological activity.

Chemical Reactions Analysis

The quinazoline-2,4(1H,3H)-dione core is reactive and can participate in various chemical reactions. The synthesis methods described involve the reaction of 2-aminobenzonitriles with CO2 in the presence of a base or cesium carbonate catalyst. The specific chemical reactions and mechanisms leading to the formation of the compound of interest would involve nucleophilic attack, cyclization, and subsequent modifications to introduce the benzylpiperazinylcarbonyl and methoxybenzyl groups.

Physical and Chemical Properties Analysis

While the provided papers do not detail the physical and chemical properties of this compound specifically, quinazoline derivatives generally exhibit properties that make them suitable for pharmaceutical applications. These properties include solubility in organic solvents, melting points, and stability under physiological conditions. The presence of the methoxy group may increase the electron density on the aromatic ring, potentially affecting the compound's reactivity and solubility. The benzylpiperazinylcarbonyl group could also influence the compound's lipophilicity and its ability to interact with biological targets.

The synthesis methods described in the papers provide a foundation for the sustainable production of quinazoline derivatives, which could be applied to the synthesis of the compound . Further research would be required to fully characterize its physical and chemical properties, as well as its potential applications in medicine.

Aplicaciones Científicas De Investigación

Synthesis Techniques

The synthesis of quinazoline derivatives, such as 7-[(4-benzylpiperazin-1-yl)carbonyl]-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione, has been the subject of various studies. For instance, a green protocol was developed for the synthesis of quinazoline-2,4(1H,3H)-diones using carbon dioxide and 2-aminobenzonitriles with basic ionic liquids as catalysts (Patil et al., 2009). Additionally, solvent-free synthesis methods using carbon dioxide and a catalytic amount of DBU have been explored for the efficient production of quinazoline-2,4(1H,3H)-diones (Mizuno et al., 2007).

Biological and Pharmacological Activities

Quinazoline-2,4(1H,3H)-dione derivatives have been identified as having a range of biological activities. For instance, some derivatives have shown significant inhibitory activity against the growth of multiple human tumor cell lines (Zhou et al., 2013). The structure-activity relationships indicate that specific substitutions on the quinazoline ring can enhance this activity.

Catalytic Applications

In the realm of catalysis, mixed-ligand Cu(II) Schiff base complexes involving quinazoline derivatives have been synthesized and characterized. These complexes have shown potential as catalysts in various organic reactions, such as the synthesis of 2-amino-4H-pyrans and tetrahydro-4H-chromenes (Ebrahimipour et al., 2018).

Nuclear Medicine and Imaging

In nuclear medicine, quinazoline derivatives have been used in the synthesis of radiopharmaceuticals. For instance, 3-Benzyl-2-((3-methoxybenzyl)thio)benzo[g]quinazolin-4(3H)-one has been radioiodinated and studied for its biodistribution in tumor-bearing mice, suggesting its potential application in tumor imaging (Al-Salahi et al., 2018).

Heterocyclic Chemistry

Quinazoline derivatives are also important in the field of heterocyclic chemistry for the synthesis of complex molecular structures. Studies have shown the synthesis of various heterocyclic compounds incorporating quinazoline moieties, which are significant in medicinal chemistry and drug development (Shiau et al., 1990).

Direcciones Futuras

Quinazoline derivatives, including this compound, have a wide range of potential applications in medicinal chemistry due to their diverse biological activities . Future research could focus on exploring these activities further, developing new synthesis methods, and investigating their potential use in drug discovery and other areas .

Mecanismo De Acción

Target of Action

The primary targets of 7-[(4-benzylpiperazin-1-yl)carbonyl]-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione are bacterial pathogens commonly disseminated in hospital environments . The compound has shown promising growth inhibition of ciprofloxacin-resistant P. aeruginosa (CRPA) and maintained potency against methicillin-resistant Staphylococcus aureus (MRSA) .

Mode of Action

It is known that the compound interacts with its targets, leading to their inhibition . This interaction results in the disruption of bacterial growth, particularly in strains resistant to other antimicrobial agents .

Biochemical Pathways

Given its antimicrobial activity, it can be inferred that the compound interferes with essential biochemical pathways in bacteria, leading to their growth inhibition .

Result of Action

The result of the action of this compound is the inhibition of bacterial growth. The compound has shown promising results against ciprofloxacin-resistant P. aeruginosa (CRPA), with minimum inhibitory concentration (MIC) values as low as 16 μg/mL, which is 16-fold more potent than ciprofloxacin .

Action Environment

The action of this compound can be influenced by various environmental factors. These may include the presence of other antimicrobial agents, the physiological state of the bacteria, and the specific conditions of the hospital environment where the bacterial pathogens are commonly disseminated

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-[(4-benzylpiperazin-1-yl)carbonyl]-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione' involves the condensation of 4-methoxybenzaldehyde with anthranilic acid to form 4-methoxybenzyl anthranilate. This intermediate is then reacted with benzylpiperazine and acetic anhydride to form the key intermediate, which is subsequently cyclized with phosgene to yield the final product.", "Starting Materials": [ "4-methoxybenzaldehyde", "anthranilic acid", "benzylpiperazine", "acetic anhydride", "phosgene" ], "Reaction": [ "Step 1: Condensation of 4-methoxybenzaldehyde with anthranilic acid in the presence of a suitable catalyst to form 4-methoxybenzyl anthranilate.", "Step 2: Reaction of 4-methoxybenzyl anthranilate with benzylpiperazine and acetic anhydride to form the key intermediate.", "Step 3: Cyclization of the key intermediate with phosgene to yield the final product, 7-[(4-benzylpiperazin-1-yl)carbonyl]-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione." ] } | |

Número CAS |

892277-21-3 |

Fórmula molecular |

C28H28N4O4 |

Peso molecular |

484.556 |

Nombre IUPAC |

7-(4-benzylpiperazine-1-carbonyl)-3-[(4-methoxyphenyl)methyl]-1H-quinazoline-2,4-dione |

InChI |

InChI=1S/C28H28N4O4/c1-36-23-10-7-21(8-11-23)19-32-27(34)24-12-9-22(17-25(24)29-28(32)35)26(33)31-15-13-30(14-16-31)18-20-5-3-2-4-6-20/h2-12,17H,13-16,18-19H2,1H3,(H,29,35) |

Clave InChI |

PPVAGLFPZLHOLV-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C(=O)N4CCN(CC4)CC5=CC=CC=C5)NC2=O |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(E)-hydroxyiminomethyl]benzo[h]chromen-4-one](/img/structure/B2529695.png)

![4-ethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2529699.png)

![(E)-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(p-tolyl)ethenesulfonamide](/img/structure/B2529702.png)

![2-(2,4-Dimethoxyphenyl)-7-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2529703.png)

![[3-(Difluoromethyl)-1-methylpyrazol-4-yl]-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2529705.png)

![2-[1-(1-Fluoroethenyl)cyclobutyl]acetic acid](/img/structure/B2529707.png)

![N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2529709.png)

![N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-1-methanesulfonylpiperidine-4-carboxamide](/img/structure/B2529710.png)

![2-[(8-Quinolinylamino)methylene]malononitrile](/img/structure/B2529711.png)

![Methyl 3-(4-(piperidin-1-ylsulfonyl)benzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2529713.png)